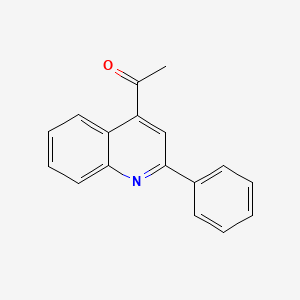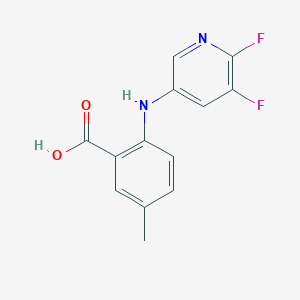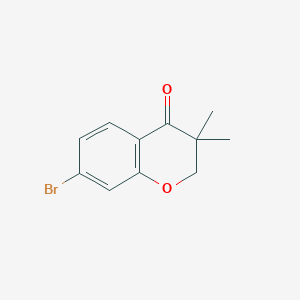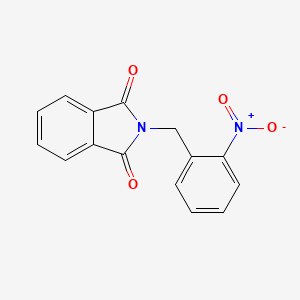
2-(benzylideneamino)-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylideneamino)-4-nitrophenol is an organic compound with the molecular formula C13H10N2O3 It is characterized by the presence of a nitro group (-NO2), a phenylmethylideneamino group, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylideneamino)-4-nitrophenol typically involves the condensation of 4-nitro-2-aminophenol with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) to yield 4-amino-2-{[(e)-phenylmethylidene]amino}phenol.
Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Reduction: 4-Amino-2-{[(e)-phenylmethylidene]amino}phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(benzylideneamino)-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(benzylideneamino)-4-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biomolecules.
Comparaison Avec Des Composés Similaires
2-Amino-4-nitrophenol: Similar structure but with an amino group instead of the phenylmethylideneamino group.
4-Nitrophenol: Lacks the phenylmethylideneamino group.
4-Amino-2-nitrophenol: Similar structure but with an amino group instead of the phenylmethylideneamino group.
Uniqueness: 2-(benzylideneamino)-4-nitrophenol is unique due to the presence of both the nitro and phenylmethylideneamino groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
3230-49-7 |
|---|---|
Formule moléculaire |
C13H10N2O3 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
2-(benzylideneamino)-4-nitrophenol |
InChI |
InChI=1S/C13H10N2O3/c16-13-7-6-11(15(17)18)8-12(13)14-9-10-4-2-1-3-5-10/h1-9,16H |
Clé InChI |
NNTURZUKNVOWBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chlorobenzo[d]thiazole-6-carboxamide](/img/structure/B8799167.png)
![N-(2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)pyridin-2-amine](/img/structure/B8799190.png)





![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8799217.png)


![6-Methoxy-5-methylbenzo[d]thiazol-2-amine](/img/structure/B8799232.png)


